- Transformations of the 2,7-Seco Aspidosperma Alkaloid Leuconolam, Structure Revision of epi-Leuconolam, and Partial Syntheses of Leuconoxine and Leuconodines A and F, Journal of Natural Products, 2014, 77(2), 327-338

Cas no 93710-27-1 (Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-)

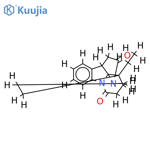

![Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- structure](https://ko.kuujia.com/scimg/cas/93710-27-1x500.png)

93710-27-1 structure

상품 이름:Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- 화학적 및 물리적 성질

이름 및 식별자

-

- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-

- Leuconolam

- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hyd...

- (8aR,12aS,14bS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione

- [ "" ]

- (8aR,12aS,14aS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione (ACI)

- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione, 8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, stereoisomer (ZCI)

- (-)-Leuconolam

- DTXSID80918194

- AKOS040761980

- 8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino(8,1-ef)(1)benzazonine-6,13-(5H,9H)-dione

- B2703-156290

- Indolizino(8,1-ef)(1)benzazonine-6,13(5H,9H)-dione, 8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, stereoisomer

- 12-Ethyl-19-hydroxy-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(18),2,4,6-tetraene-9,17-dione

- 93710-27-1

- Leuconolam sesquihydrate

- 3a-Ethyl-6,14a-dihydroxy-2,3,3a,4,5,14a-hexahydroindolizino[8,1-ef][1]benzazonin-13(1H)-onato

- 12-ETHYL-19-HYDROXY-8,16-DIAZATETRACYCLO[10.6.1.0(2),?.0(1)?,(1)?]NONADECA-1(18),2,4,6-TETRAENE-9,17-DIONE

-

- 인치: 1S/C19H22N2O3/c1-2-18-9-5-11-21-17(23)12-14(19(18,21)24)13-6-3-4-7-15(13)20-16(22)8-10-18/h3-4,6-7,12,24H,2,5,8-11H2,1H3,(H,20,22)

- InChIKey: OXDBJKLQCGAPQX-UHFFFAOYSA-N

- 미소: O=C1N2C3(C(CCC2)(CC)CCC(=O)NC2C(=CC=CC=2)C3=C1)O

계산된 속성

- 정밀분자량: 326.16300

- 동위원소 질량: 326.16304257g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 3

- 중원자 수량: 24

- 회전 가능한 화학 키 수량: 1

- 복잡도: 601

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 2

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 1

- 토폴로지 분자 극성 표면적: 69.6Ų

실험적 성질

- 색과 성상: Powder

- PSA: 69.64000

- LogP: 2.59920

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN4430-1 mL * 10 mM (in DMSO) |

Leuconolam |

93710-27-1 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4140 | 2023-09-15 | |

| TargetMol Chemicals | TN4430-5 mg |

Leuconolam |

93710-27-1 | 98% | 5mg |

¥ 4,040 | 2023-07-11 | |

| TargetMol Chemicals | TN4430-5mg |

Leuconolam |

93710-27-1 | 5mg |

¥ 4040 | 2024-07-20 | ||

| A2B Chem LLC | AH93572-5mg |

Leuconolam |

93710-27-1 | 97.0% | 5mg |

$719.00 | 2024-07-18 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4430-1 mg |

Leuconolam |

93710-27-1 | 1mg |

¥2435.00 | 2022-02-28 | ||

| A2B Chem LLC | AH93572-1mg |

Leuconolam |

93710-27-1 | 97 | 1mg |

$599.00 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L94290-5mg |

Leuconolam |

93710-27-1 | 5mg |

¥4800.0 | 2022-04-27 | ||

| TargetMol Chemicals | TN4430-1 ml * 10 mm |

Leuconolam |

93710-27-1 | 1 ml * 10 mm |

¥ 4140 | 2024-07-20 |

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Hydrochloric acid Catalysts: Tetraethylammonium chloride Solvents: Dichloromethane ; 12 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

참조

합성회로 2

반응 조건

참조

- Progress in total syntheses of Leuconolam-Leuconoxine-Mersicarpine alkaloids, Youji Huaxue, 2016, 36(7), 1447-1464

합성회로 3

반응 조건

참조

- Selective syntheses of leuconolam, leuconoxine, and mersicarpine alkaloids from a common intermediate through regiocontrolled cyclizations by Staudinger reactions, Organic Chemistry Frontiers, 2015, 2(3), 236-240

합성회로 4

반응 조건

참조

- Generation of acyclic chiral building blocks containing a quaternary stereocenter. Formal synthesis of alkaloids of the leuconolam-leuconoxine-mersicarpine group, Tetrahedron, 2020, 76(51),

합성회로 5

반응 조건

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, rt

참조

- Synthesis of leuconoxine, leuconodine B, and rhazinilam by transformation of melodinine E via 6-hydro-21-dehydroxyleuconolam, Tetrahedron, 2021, 79,

합성회로 6

반응 조건

참조

- The Diaza[5.5.6.6]fenestrane Skeleton-Synthesis of Leuconoxine Alkaloids, Chemistry - A European Journal, 2016, 22(11), 3600-3610

합성회로 7

반응 조건

1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran , Water ; 2.5 h, 40 °C

참조

- Total Syntheses of (-)-Mersicarpine, (-)-Scholarisine G, (+)-Melodinine E, (-)-Leuconoxine, (-)-Leuconolam, (-)-Leuconodine A, (+)-Leuconodine F, and (-)-Leuconodine C: Self-Induced Diastereomeric Anisochronism (SIDA) Phenomenon for Scholarisine G and Leuconodines A and C, Journal of the American Chemical Society, 2015, 137(20), 6712-6724

합성회로 8

반응 조건

1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran , Water ; 2.5 h, 40 °C

참조

- Enantioselective Total Syntheses of Leuconolam-Leuconoxine-Mersicarpine Group Monoterpene Indole Alkaloids, Journal of the American Chemical Society, 2013, 135(51), 19127-19130

합성회로 9

반응 조건

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 16 h, 18 °C

참조

- Enantioselective total syntheses of the alkaloids (-)-rhazinal, (-)-rhazinilam, (-)-leuconolam and (+)-epi-leuconolam, ARKIVOC (Gainesville, 2006, (3), 163-174

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Raw materials

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Preparation Products

- 6,7-Dehydroleuconoxine (1207530-25-3)

- rel-(8aR,12aS,14aS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione (1443338-01-9)

- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- (93710-27-1)

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- 관련 문헌

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

93710-27-1 (Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-) 관련 제품

- 1563519-81-2(methyl (2Z)-3-(3,4-dimethylphenyl)but-2-enoate)

- 66353-71-7(4-Methylamino-3-nitro-benzophenone)

- 1152555-64-0(N-(butan-2-yl)-4-propylcyclohexan-1-amine)

- 1177351-07-3(4-Chloro-1-N,1-N-dimethylbenzene-1,2-diamine Dihydrochloride)

- 1396800-36-4(1-4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl-2-(4-methoxyphenyl)ethan-1-one hydrochloride)

- 2138278-95-0(3-amino-1-(propan-2-yl)-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)

- 2138345-14-7(2,2-difluoro-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propan-1-amine)

- 2229183-03-1(1-(3-chloro-2,4-difluorophenyl)-2,2-dimethylcyclopropylmethanamine)

- 2228347-50-8(2-1-(5-methyl-1,2-oxazol-3-yl)cyclobutylethan-1-amine)

- 2194454-36-7(1H-Pyrazole-4-carboxylic acid, 1-[(3-methylphenyl)methyl]-3-nitro-, methyl ester)

추천 공급업체

Henan Dongyan Pharmaceutical Co., Ltd

골드 회원

중국 공급자

대량

Hubei Henglvyuan Technology Co., Ltd

골드 회원

중국 공급자

대량

Enjia Trading Co., Ltd

골드 회원

중국 공급자

대량

BIOOKE MICROELECTRONICS CO.,LTD

골드 회원

중국 공급자

시약

Jinta Yudi Pharmaceutical Technology Co., Ltd.

골드 회원

중국 공급자

대량